

# Comparative Metabolomics of Pseudomonas Species Grown on Citronellol: A Guide for Researchers

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## Compound of Interest

Compound Name: Citronellyl-CoA

Cat. No.: B15549519

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic capabilities of different *Pseudomonas* species when utilizing citronellol as a primary carbon source. This document summarizes available experimental data, details relevant methodologies, and visualizes key metabolic pathways and workflows.

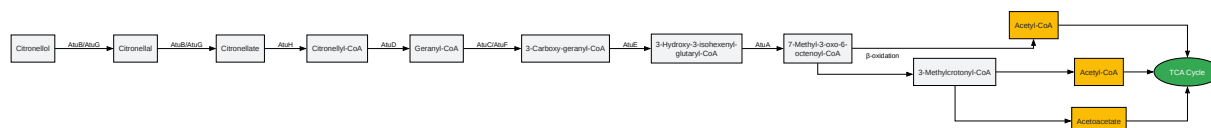
## Introduction

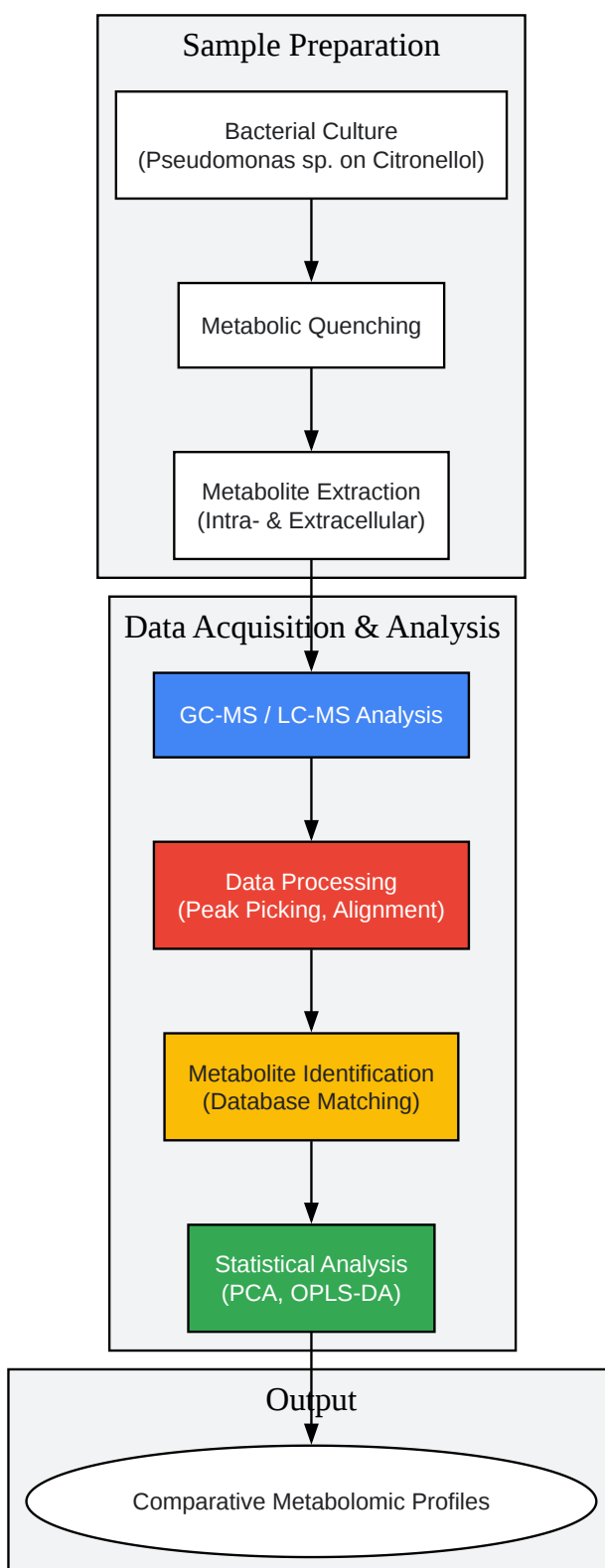
*Pseudomonas* species are renowned for their metabolic versatility, enabling them to thrive in diverse environments and utilize a wide array of organic compounds as sole carbon and energy sources. Among these are monoterpenes like citronellol, a key component of essential oils. The ability to metabolize citronellol is not uniform across the genus, with species such as *Pseudomonas aeruginosa*, *Pseudomonas putida*, *Pseudomonas mendocina*, and *Pseudomonas citronellolis* being notable for this capability. Understanding the comparative metabolomics of these species on citronellol offers insights into their distinct enzymatic machinery, regulatory networks, and potential for biotechnological applications, from bioremediation to the synthesis of valuable bioproducts.

## Citronellol Degradation Pathway in Pseudomonas

The primary metabolic route for citronellol degradation in *Pseudomonas* is the acyclic terpene utilization (atu) pathway. This pathway facilitates the conversion of citronellol into central

metabolic intermediates. The initial steps involve the oxidation of citronellol to citronellic acid, which is then activated to its CoA-thioester. Subsequent reactions involving carboxylation, hydration, and cleavage lead to the formation of acetyl-CoA and 3-methylcrotonyl-CoA, which can then enter central carbon metabolism.





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